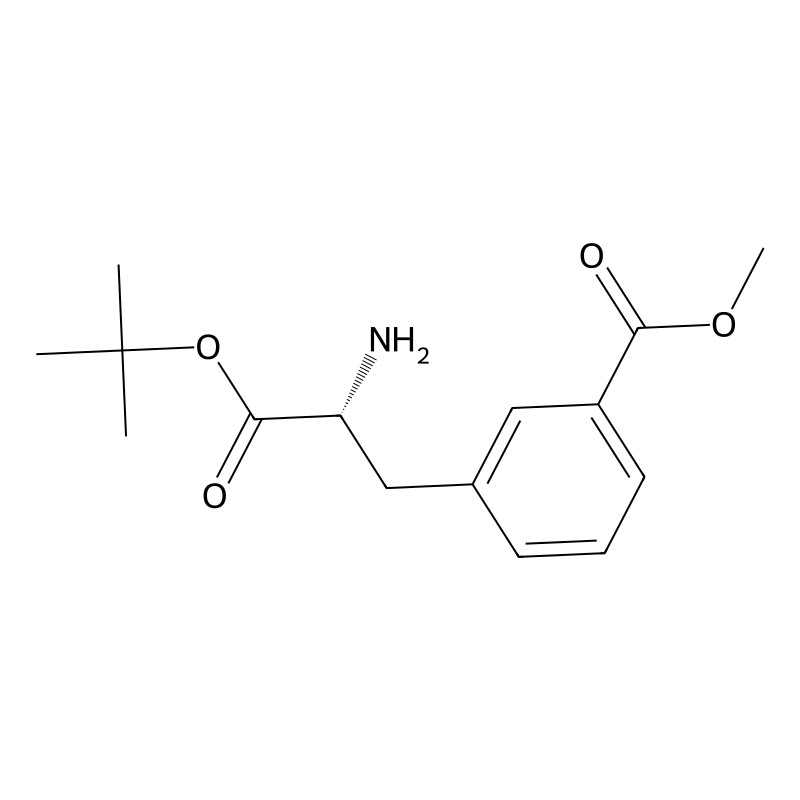

Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate is a complex organic compound characterized by its unique structural features, which include a benzoate ester, an amino group, and a tert-butoxy substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its functional groups that can participate in various

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to products like carboxylic acids or ketones.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.

- Substitution: Nucleophilic substitution reactions can occur with alkyl halides in the presence of bases like sodium hydroxide, yielding substituted benzoates or amides.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic or basic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Alkyl halides with sodium hydroxide as a base.

The biological activity of Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate has been explored in various studies. It shows potential for enzyme inhibition and receptor binding, suggesting applications in therapeutic contexts such as anti-inflammatory or anticancer treatments. The exact mechanism of action involves interactions with specific molecular targets that modulate their activity, impacting cellular pathways.

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Benzoate Ester: Methyl benzoate is synthesized through the esterification of benzoic acid with methanol using an acid catalyst like sulfuric acid.

- Introduction of the Amino Group: A nucleophilic substitution reaction introduces the amino group by reacting methyl benzoate with an appropriate amine under basic conditions.

- Addition of the Tert-Butoxy Group: The tert-butoxy group is introduced via a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.

Industrial Production

For large-scale production, continuous flow reactors may be employed to enhance efficiency. Additionally, green chemistry principles are increasingly applied to minimize waste and energy consumption during synthesis.

Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate has diverse applications across various fields:

- Chemistry: Serves as a building block for more complex organic molecules.

- Biology: Investigated for potential biological activities including enzyme inhibition.

- Medicine: Explored for therapeutic properties such as anti-inflammatory effects.

- Industry: Utilized in developing specialty chemicals and materials.

Studies on the interactions of Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate with biological targets have shown promising results. The compound's ability to bind to specific enzymes or receptors suggests it could modulate biological pathways effectively. Understanding these interactions is crucial for further development in drug discovery and therapeutic applications.

Several compounds share structural similarities with Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate:

- Methyl 3-(2-amino-3-hydroxy-3-oxopropyl)benzoate: Contains a hydroxy group instead of a tert-butoxy group.

- Methyl 3-(2-amino-3-methoxy-3-oxopropyl)benzoate: Features a methoxy group in place of the tert-butoxy group.

- Methyl 3-(2-amino-3-ethoxy-3-oxopropyl)benzoate: Has an ethoxy group instead of tert-butoxy.

Uniqueness

The uniqueness of Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate lies in its tert-butoxy group, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological systems. This distinguishes it from other similar compounds, potentially enhancing its effectiveness as a therapeutic agent.